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Compound Name:
chlorophenol

Cat. No.: B14025300

Get Quote

Executive Summary

The molecular formula C13H10BrClO2 represents a specialized class of halogenated diaryl
ethers, a scaffold frequently utilized in medicinal chemistry for its ability to occupy hydrophobic
pockets in protein targets (e.g., PPAR agonists, kinase inhibitors).[1] While several isomers
exist, this guide focuses on (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol (CAS 1958613-93-
8) as a representative case study.[1] This compound serves as a critical "linker" intermediate;
its benzyl alcohol moiety allows for rapid diversification into aldehydes, halides, or amines,
while the halogenated biaryl core provides metabolic stability and distinct electronic properties.

[1]

This guide provides a rigorous analysis of the physicochemical properties, synthesis logic, and
self-validating analytical protocols required to work with this molecule.[1]

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][71[8][9]

Molecular Formula Analysis
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The presence of both Bromine (Br) and Chlorine (Cl) creates a unique mass spectrometric

signature that serves as an internal validation standard during synthesis.[1]

Property Value Notes
Formula C13H10BrCIO2
_ Weighted average of all
Molecular Weight (Average) 313.57 g/mol )
isotopes.[1]
_ , Calculated using 7°Br and 3>Cl.
Monoisotopic Mass 311.9553 Da o
81Br/35Cl and 7°Br/3’Cl
Exact Mass (M+2) 313.9532 Da o
contributions.[1]
Exact Mass (M+4) 315.9503 Da 81Br/37Cl contribution.[1]
) Consistent with two benzene
Degree of Unsaturation 8 )
rings.[1]
Highly lipophilic; requires non-
Predicted LogP ~3.8-4.2 polar solvents (DCM, EtOAc).

[1]

Isotopic Distribution (The "3:4:1" Rule)

For researchers, the most critical validation step is the Mass Spec isotope pattern.[1] Because

Bromine exists as ~1:1 ("°Br:81Br) and Chlorine as ~3:1 (3*Cl:3’Cl), the molecular ion cluster

follows a distinct 3:4:1 intensity ratio.[1]
e M (100%): 3>Cl + 7°Br[1][2]
e M+2 (~130%): (3’Cl + 7°Br) + (3>Cl + 81Br)[1]

e M+4 (~33%): 37Cl + 81B([1]
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Expert Insight: If your MS data does not show this specific "stair-step" pattern (Low-High-Low),

your product is likely dehalogenated or contaminated.[1]

Synthesis & Manufacturing Strategy

The synthesis of (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol typically follows a convergent
route involving a Nucleophilic Aromatic Substitution (

) followed by a reduction.[1] This approach minimizes the risk of reducing the aryl halides.[1]

Retrosynthetic Analysis (DOT Visualization)

The following diagram outlines the logical disconnection of the target molecule into
commercially available precursors: 4-chlorophenol and 3-bromo-4-fluorobenzaldehyde.

_________________________

Chemo-selectivity Logic

Avoid LiAIH4 to prevent

Precursor A: 4-Chlorophenol Precursor B: 3-Bromo-4-fluorobenzaldehyde I -
debromination/dechlorination.

Step 1: SNAr Coupling
(K2CO3, DMF, 80°C)

4

Intermediate: 3-Bromo-4-(4-chlorophenoxy)benzaldehyde

Step 2: Selective Reduction
(NaBH4, MeOH, 0°C)

Target: (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol
(C13H10BrClO2)
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Figure 1: Convergent synthesis pathway designed to preserve halogen substituents during the
reduction of the aldehyde.

Detailed Protocol

o Step 1: Ether Formation (

)]

o Reagents: 4-Chlorophenol (1.0 eq), 3-Bromo-4-fluorobenzaldehyde (1.0 eq), Potassium
Carbonate (

, 2.0 eq).[1]

o Solvent: DMF or DMSO (Polar aprotic is essential to solvate the carbonate).[1]
o Conditions: Heat to 80-100°C for 4-6 hours.

o Mechanism: The aldehyde group on the fluorobenzene acts as an electron-withdrawing
group (EWG), activating the fluorine for displacement by the phenoxide.[1]

o Workup: Pour into ice water. The product usually precipitates as a solid.[1]

e Step 2: Selective Reduction

o

Reagents: Sodium Borohydride (

, 0.5 eq).

[¢]

Solvent: Methanol or Ethanol.[1]

[¢]

Conditions: 0°C to Room Temperature, 30 mins.

[e]

Critical Control: Do not use Lithium Aluminum Hydride (

) or catalytic hydrogenation (

), as these conditions will strip the Bromine and Chlorine atoms from the aromatic rings.[1]
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Analytical Characterization & Validation

To ensure scientific integrity, the following self-validating analytical workflow is recommended.

Nuclear Magnetic Resonance (NMR)
The

NMR spectrum will show distinct regions. The coupling constants (
) are vital for confirming the substitution pattern.[1]

e Aromatic Region (6.8 - 7.8 ppm):

o Ring A (Benzaldehyde side): Look for a doublet (d) at ~7.7 ppm (H2, meta to ether), a
doublet of doublets (dd) at ~7.4 ppm, and a doublet at ~6.9 ppm (ortho to ether).[1]

o Ring B (Chlorophenol side): Two doublets (AA'BB' system) at ~7.3 ppm and ~6.9 ppm,
characteristic of para-substitution.[1]

e Benzylic Position (~4.6 ppm): A singlet (or doublet if coupling to OH) representing the

protons.[1]

o Hydroxyl Proton: Broad singlet, chemical shift varies with concentration.[1]

Mass Spectrometry Logic (DOT Visualization)

The fragmentation pattern is the ultimate confirmation of identity.[1]
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Figure 2: Mass spectrometry fragmentation and isotopic validation logic.

Safety & Handling (MSDS Highlights)

Hazards: Irritant to eyes and skin.[1][3] The benzyl alcohol moiety can be a sensitizer.[1]

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Halogenated compounds can be
light-sensitive; use amber vials.

Disposal: Halogenated organic waste stream.[1] Do not mix with general organic solvents if
incineration protocols differ.[1]
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and Reduction mechanisms).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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